molecular formula C16H20N6O2 B2665906 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1019100-77-6

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Katalognummer: B2665906
CAS-Nummer: 1019100-77-6
Molekulargewicht: 328.376
InChI-Schlüssel: UFPUGZFGQXXYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a pyrazole ring, a pyridazine ring, a piperazine ring, and a tetrahydrofuran ring. Pyrazole and pyridazine are both aromatic heterocyclic compounds, which are often found in various biologically active compounds . Piperazine is a cyclic amine that is used in a variety of applications in medicine. Tetrahydrofuran is a commonly used solvent in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The pyrazole and pyridazine rings are aromatic and planar, while the piperazine and tetrahydrofuran rings are not .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole and pyridazine rings might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any functional groups. Some general predictions can be made based on the functional groups present .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

  • The compound has been explored as a part of heterocyclic cores in the development of histamine H3 receptor antagonists. These molecules, which feature diverse central hetero-aromatic linkers, show promise in crossing the blood-brain barrier and selectively targeting H3 receptors, potentially useful for treating neurological disorders (Swanson et al., 2009).

Molecular Interaction Studies

  • In molecular interaction studies, analogs of the compound have been investigated for their ability to bind selectively to cannabinoid receptors. Through conformational analysis and comparative molecular field analysis (CoMFA), insights into the steric and electrostatic requirements for receptor binding have been gained, which could guide the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial and Antifungal Agents

  • New pyrazole and isoxazole derivatives, which incorporate the core structure of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of such compounds to serve as templates for the development of new agents to combat microbial and fungal infections (Sanjeeva, Reddy, & Venkata, 2022).

Anticancer Activity

  • Derivatives related to the compound have been synthesized and assessed for their anticancer activity against various carcinoma cell lines. The findings indicate that some derivatives exhibit significant anticancer potential, highlighting the value of this chemical scaffold in the development of novel anticancer drugs (Abou-Elmagd et al., 2016).

Receptor Antagonist Potential

  • The structure has been implicated in studies focusing on its antagonistic effects on CB1 cannabinoid receptors. Such research contributes to understanding the mechanism of action of potential therapeutic agents targeting these receptors, which could lead to new treatments for conditions modulated by the endocannabinoid system (Hafez, El-Gazzar, & Al-Hussain, 2016).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Eigenschaften

IUPAC Name

oxolan-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c23-16(13-3-1-12-24-13)21-10-8-20(9-11-21)14-4-5-15(19-18-14)22-7-2-6-17-22/h2,4-7,13H,1,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPUGZFGQXXYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.